2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentylmethacrylate
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Overview
Description
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentylmethacrylate is a fluorinated organic compound with the molecular formula C7H4F12O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, low surface energy, and resistance to solvents and chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentylmethacrylate typically involves the reaction of hexafluoropropylene oxide with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentylmethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentylmethacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentylmethacrylate involves its interaction with specific molecular targets and pathways. The high fluorine content enhances its binding affinity to certain proteins and enzymes, leading to altered biochemical pathways. The compound’s unique structure allows it to interact with hydrophobic regions of biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol
- Pentanoic acid, 3,3,4,5,5,5-hexafluoro-2,2,4-tris(trifluoromethyl)
- 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
Uniqueness
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentylmethacrylate stands out due to its methacrylate group, which allows it to polymerize and form high-performance materials. Its high fluorine content provides exceptional thermal and chemical stability, making it suitable for advanced applications in various fields .
Properties
Molecular Formula |
C11H7F12O2- |
---|---|
Molecular Weight |
399.15 g/mol |
IUPAC Name |
5,6,7,8,8,8-hexafluoro-2-methylidene-5,7-bis(trifluoromethyl)octanoate |
InChI |
InChI=1S/C11H8F12O2/c1-4(5(24)25)2-3-7(13,9(15,16)17)6(12)8(14,10(18,19)20)11(21,22)23/h6H,1-3H2,(H,24,25)/p-1 |
InChI Key |
WGPKLJXOUKWDAP-UHFFFAOYSA-M |
Canonical SMILES |
C=C(CCC(C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(F)(F)F)F)C(=O)[O-] |
Origin of Product |
United States |
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